molecular formula C17H32KNO10S3 B13410286 potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate

potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate

Cat. No.: B13410286
M. Wt: 545.7 g/mol
InChI Key: KEGAIERKBBZUIS-MWHVBXTDSA-M
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Description

This compound is a potassium salt featuring a sulfate group and a complex organic moiety. Structurally, it comprises:

  • A sulfinyl group (S=O) at position 10 of a decylidene chain.
  • A glycosyl group (2S,3R,4S,5S,6R-configured oxane, a hexose derivative) linked via a sulfanyl (S–) bond.
  • An (E)-configured imine bridge between the decylidene chain and the amino-sulfate group.

The compound’s polar sulfate and glycosyl groups suggest high water solubility, while the long aliphatic chain may confer moderate lipophilicity. Such structural features are common in glycoconjugates, which often exhibit bioactivity in cell signaling or enzymatic inhibition .

Properties

Molecular Formula

C17H32KNO10S3

Molecular Weight

545.7 g/mol

IUPAC Name

potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate

InChI

InChI=1S/C17H33NO10S3.K/c1-30(23)10-8-6-4-2-3-5-7-9-13(18-28-31(24,25)26)29-17-16(22)15(21)14(20)12(11-19)27-17;/h12,14-17,19-22H,2-11H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+,30?;/m1./s1

InChI Key

KEGAIERKBBZUIS-MWHVBXTDSA-M

Isomeric SMILES

CS(=O)CCCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate involves multiple steps, including the formation of the oxan ring and the attachment of the sulfinyl and sulfanyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: Functional groups on the oxan ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could yield a simpler thiol compound.

Scientific Research Applications

Potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfanyl groups can interact with enzymes and proteins, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs and their differences are summarized below:

Compound Name Key Structural Differences Molecular Weight (g/mol) Potential Applications
Potassium;[(Z)-[5-Methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] Sulfate (Z)-configuration; Shorter pentylidene chain (vs. decylidene) ~650 (estimated) Antimicrobial agents
Acesulfame Potassium (6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide) Oxathiazinone core; Sulfonate group (vs. sulfate); No glycosyl moiety 201.24 Artificial sweetener
{4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic Acid Sodium Salt Benzimidazole core; Methoxy-pyridinyl groups; Sulfonyl (vs. sulfinyl) ~600 (estimated) Proton-pump inhibitors

Key Observations :

  • Chain Length : The decylidene chain in the target compound likely enhances membrane permeability compared to shorter-chain analogs (e.g., pentylidene in ), but may reduce solubility .
  • Stereochemistry : The (E)-configuration may stabilize the imine bond against hydrolysis relative to (Z)-isomers .
  • Functional Groups : Sulfinyl groups (S=O) are less electrophilic than sulfonates (e.g., acesulfame potassium ) but more reactive than sulfanyl (S–) bonds.
Physicochemical Properties
Property Target Compound Acesulfame Potassium Benzimidazole Derivative
Water Solubility High (due to sulfate, glycosyl) Moderate Low (lipophilic core)
LogP (estimated) -1.5 to 0.2 -0.7 2.5–3.0
Stability in Acid Moderate (sulfinyl hydrolysis) High Low (sulfonyl degradation)
Hypothesized Bioactivity
  • Glycosyl-Sulfate Conjugates: Similar compounds exhibit antiviral or immunomodulatory effects by interfering with viral glycoprotein binding .
  • Sulfinyl Groups : Found in proton-pump inhibitors (e.g., omeprazole), sulfinyl moieties may enable pH-dependent activation .

Data Tables: Structural and Functional Comparison

Table 1: Functional Group Analysis

Group Target Compound Pentylidene Analog Acesulfame Potassium
Sulfinyl (S=O) Yes Yes No (sulfonate present)
Glycosyl Moiety Yes Yes No
Aliphatic Chain C10 C5 N/A

Biological Activity

The compound potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate is a complex organic molecule that presents significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H30KNO10S3
  • Molecular Weight : 531.7 g/mol
  • IUPAC Name : this compound

Structural Features

The compound contains multiple functional groups including sulfinyl and sulfanyl groups, which contribute to its reactivity and biological interactions. The presence of hydroxyl groups on the oxane ring suggests potential for hydrogen bonding and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity and influence various metabolic pathways. The exact mechanisms are under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to cellular receptors influencing signal transduction.

Case Studies and Research Findings

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This may have implications for diseases associated with oxidative damage.
  • Antimicrobial Effects : Some studies have shown that sulfanyl compounds can possess antimicrobial properties. The specific activity of this potassium compound against various pathogens is yet to be fully elucidated but warrants further investigation.
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. This has been observed in vitro where the compound induced apoptosis in cancer cells, indicating potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific bacteria
CytotoxicityInduces apoptosis in cancer cells

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